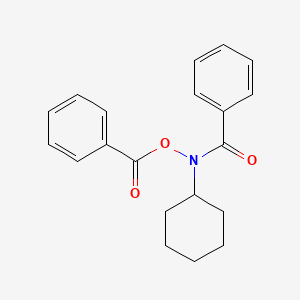
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide is a chemical compound known for its unique structure and properties It is an organic compound that belongs to the class of amides, characterized by the presence of an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,7,11-trimethyldodec-2-enamide involves several steps, starting from readily available precursors. One common method involves the reaction of 3,7,11-trimethyldodec-2-en-1-ol with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired amide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production often emphasizes cost-effectiveness and scalability, making use of optimized reaction conditions and efficient purification techniques.
化学反応の分析
Types of Reactions
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amines.
科学的研究の応用
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect-repellent properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N,N-Diethyl-3,7,11-trimethyldodec-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. In insect-repellent applications, it is believed to interfere with the olfactory receptors of insects, deterring them from approaching treated surfaces.
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
3,7,11-Trimethyldodeca-2,6,10-trienoic acid: This compound shares a similar carbon backbone but differs in functional groups.
Uniqueness
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide stands out due to its specific structural features and the presence of multiple methyl groups, which contribute to its unique chemical and physical properties
特性
CAS番号 |
63074-83-9 |
|---|---|
分子式 |
C19H37NO |
分子量 |
295.5 g/mol |
IUPAC名 |
N,N-diethyl-3,7,11-trimethyldodec-2-enamide |
InChI |
InChI=1S/C19H37NO/c1-7-20(8-2)19(21)15-18(6)14-10-13-17(5)12-9-11-16(3)4/h15-17H,7-14H2,1-6H3 |
InChIキー |
PZYPNVIIBKJRJM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C=C(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)


![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)



![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)




